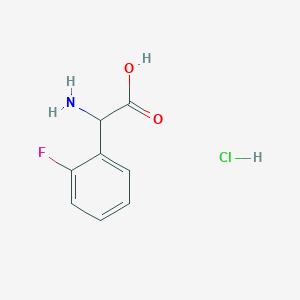

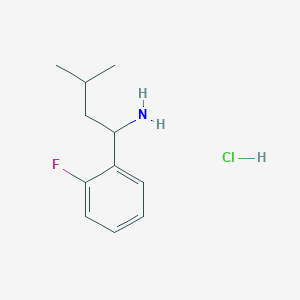

(2-Fluorphenyl)glycin-Hydrochlorid

Übersicht

Beschreibung

“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.

Molecular Structure Analysis

The molecular formula of “(2-Fluorophenyl)glycine HCl” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Wissenschaftliche Forschungsanwendungen

Chromatographie und Massenspektrometrie

(2-Fluorphenyl)glycin-Hydrochlorid: wird in der Chromatographie und Massenspektrometrie als Standard- oder Referenzverbindung verwendet. Es hilft bei der Identifizierung und Quantifizierung komplexer Gemische, indem es einen Vergleichsmaßstab liefert .

Synthese von bioaktiven Verbindungen

Die Verbindung dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Seine Einarbeitung in größere Strukturen kann zur Entwicklung neuer Pharmazeutika mit potenziellen antiviralen, entzündungshemmenden oder krebshemmenden Eigenschaften führen .

Entwicklung von Fluoreszenzfarbstoffen

Forscher verwenden This compound bei der Entwicklung von Fluoreszenzfarbstoffen. Diese Farbstoffe sind für biologische Anwendungen wie die gezielte Bildgebung und die Überwachung des bakteriellen Wachstums von entscheidender Bedeutung .

Medizinische Chemie

In der medizinischen Chemie wird This compound verwendet, um neue Wirkstoffkandidaten zu entwickeln. Seine einzigartige Struktur ermöglicht die Erforschung neuer Pharmakophore, was zur Entdeckung von Medikamenten mit verbesserter Wirksamkeit und Sicherheitsprofilen führen kann .

Landwirtschaftliche Forschung

Diese Verbindung ist auch in der landwirtschaftlichen Forschung von Bedeutung. Sie kann verwendet werden, um Pflanzenhormonwege und die Synthese von Herbiziden und Pestiziden zu untersuchen, die umweltfreundlicher und zielgerichteter sind .

Materialwissenschaft

This compound: kann in der Materialwissenschaft zur Entwicklung neuer Polymere oder Beschichtungen verwendet werden. Seine Eigenschaften können Materialien eine verbesserte Haltbarkeit oder andere wünschenswerte Eigenschaften verleihen .

Analytisches Benchmarking

Es fungiert als analytischer Maßstab in verschiedenen chemischen Analysen. Seine bekannten Eigenschaften bieten einen Standard, anhand dessen andere Verbindungen gemessen und bewertet werden können .

Bildungszwecke

Schließlich wird This compound für Bildungszwecke an akademischen Einrichtungen verwendet. Es dient als Modellverbindung im Unterricht der organischen Synthese und analytischen Techniken für Studenten .

Wirkmechanismus

Target of Action

It is known that glycine, a similar compound, interacts with the nmda receptor complex in the central nervous system .

Mode of Action

The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .

Biochemical Pathways

The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In another pathway, glycine is degraded in two steps, first to serine and then to pyruvate .

Pharmacokinetics

It is known that the metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

It is known that glycine, a similar compound, may have antispastic activity, as well as antioxidant and anti-inflammatory activities .

Action Environment

For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemische Analyse

Biochemical Properties

(2-Fluorophenyl)glycine hydrochloride participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine cleavage system (GCS), a key enzyme complex involved in the degradation of glycine . The GCS consists of four proteins: P-protein, T-protein, L-protein, and H-protein. (2-Fluorophenyl)glycine hydrochloride can act as a substrate for these proteins, influencing their activity and the overall function of the GCS. Additionally, it may interact with other amino acid transporters and enzymes involved in amino acid metabolism .

Cellular Effects

(2-Fluorophenyl)glycine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Fluorophenyl)glycine hydrochloride can modulate the activity of glycine receptors, which are involved in neurotransmission and play a role in the central nervous system . This modulation can impact cell signaling pathways and alter gene expression patterns, leading to changes in cellular function. Additionally, (2-Fluorophenyl)glycine hydrochloride may affect cellular metabolism by influencing the activity of enzymes involved in amino acid catabolism .

Molecular Mechanism

The molecular mechanism of (2-Fluorophenyl)glycine hydrochloride involves its interactions with biomolecules at the molecular level. It can bind to glycine receptors, acting as an agonist or antagonist depending on the receptor subtype . This binding can lead to changes in receptor conformation and activity, influencing downstream signaling pathways. Furthermore, (2-Fluorophenyl)glycine hydrochloride may inhibit or activate specific enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and gene expression . These molecular interactions are crucial for understanding the compound’s effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Fluorophenyl)glycine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. (2-Fluorophenyl)glycine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that (2-Fluorophenyl)glycine hydrochloride can have sustained effects on cellular function, including prolonged modulation of glycine receptor activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of (2-Fluorophenyl)glycine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of (2-Fluorophenyl)glycine hydrochloride may result in toxic or adverse effects, such as neurotoxicity or disruptions in amino acid metabolism . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

(2-Fluorophenyl)glycine hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. It can be metabolized by enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, which are part of the glycine cleavage system . These enzymes facilitate the conversion of (2-Fluorophenyl)glycine hydrochloride into other metabolites, influencing metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may interact with cofactors such as tetrahydrofolate, which plays a role in one-carbon metabolism .

Transport and Distribution

The transport and distribution of (2-Fluorophenyl)glycine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Amino acid transporters, such as those in the solute carrier family, facilitate the uptake and distribution of (2-Fluorophenyl)glycine hydrochloride across cell membranes . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and cellular effects.

Subcellular Localization

The subcellular localization of (2-Fluorophenyl)glycine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluorophenyl)glycine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of (2-Fluorophenyl)glycine hydrochloride is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMMIUFKFKTOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

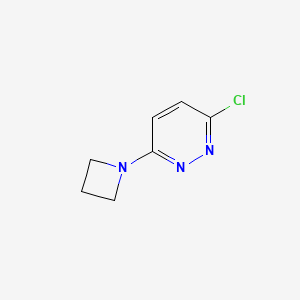

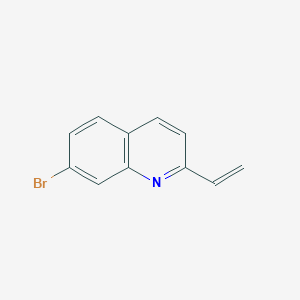

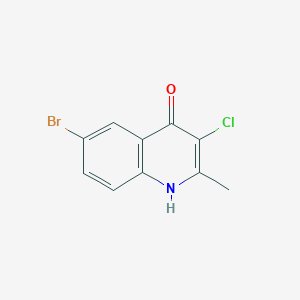

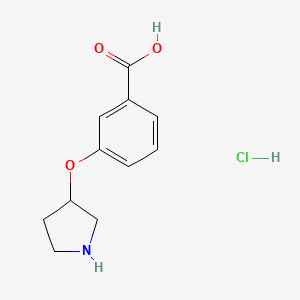

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

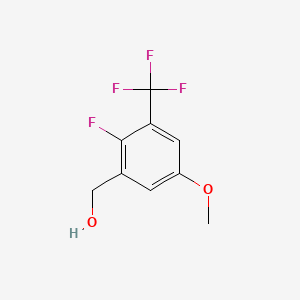

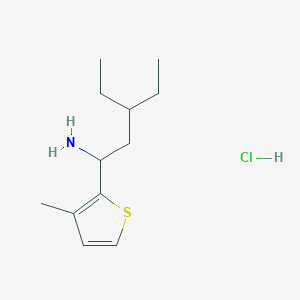

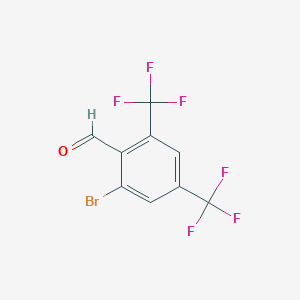

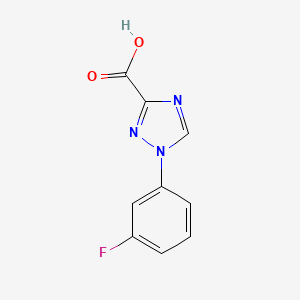

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)